Cas no 1514356-70-7 (2,2-difluoro-1-4-(methoxymethyl)phenylethan-1-amine)

2,2-difluoro-1-4-(methoxymethyl)phenylethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2,2-difluoro-1-4-(methoxymethyl)phenylethan-1-amine
- 2,2-difluoro-1-[4-(methoxymethyl)phenyl]ethan-1-amine
- 1514356-70-7
- AKOS019171847
- EN300-1929135
-
- インチ: 1S/C10H13F2NO/c1-14-6-7-2-4-8(5-3-7)9(13)10(11)12/h2-5,9-10H,6,13H2,1H3
- InChIKey: LBLAJUADAAZIMJ-UHFFFAOYSA-N
- ほほえんだ: FC(C(C1C=CC(COC)=CC=1)N)F
計算された属性
- せいみつぶんしりょう: 201.09652036g/mol
- どういたいしつりょう: 201.09652036g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 35.2Ų
2,2-difluoro-1-4-(methoxymethyl)phenylethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1929135-2.5g |
2,2-difluoro-1-[4-(methoxymethyl)phenyl]ethan-1-amine |
1514356-70-7 | 2.5g |
$2211.0 | 2023-09-17 | ||
Enamine | EN300-1929135-0.5g |
2,2-difluoro-1-[4-(methoxymethyl)phenyl]ethan-1-amine |
1514356-70-7 | 0.5g |
$1084.0 | 2023-09-17 | ||
Enamine | EN300-1929135-0.1g |
2,2-difluoro-1-[4-(methoxymethyl)phenyl]ethan-1-amine |
1514356-70-7 | 0.1g |
$993.0 | 2023-09-17 | ||
Enamine | EN300-1929135-10.0g |
2,2-difluoro-1-[4-(methoxymethyl)phenyl]ethan-1-amine |
1514356-70-7 | 10g |
$6697.0 | 2023-05-27 | ||
Enamine | EN300-1929135-1.0g |
2,2-difluoro-1-[4-(methoxymethyl)phenyl]ethan-1-amine |
1514356-70-7 | 1g |
$1557.0 | 2023-05-27 | ||
Enamine | EN300-1929135-5g |
2,2-difluoro-1-[4-(methoxymethyl)phenyl]ethan-1-amine |
1514356-70-7 | 5g |
$3273.0 | 2023-09-17 | ||
Enamine | EN300-1929135-10g |
2,2-difluoro-1-[4-(methoxymethyl)phenyl]ethan-1-amine |
1514356-70-7 | 10g |
$4852.0 | 2023-09-17 | ||
Enamine | EN300-1929135-0.25g |
2,2-difluoro-1-[4-(methoxymethyl)phenyl]ethan-1-amine |
1514356-70-7 | 0.25g |
$1038.0 | 2023-09-17 | ||
Enamine | EN300-1929135-5.0g |
2,2-difluoro-1-[4-(methoxymethyl)phenyl]ethan-1-amine |
1514356-70-7 | 5g |
$4517.0 | 2023-05-27 | ||
Enamine | EN300-1929135-0.05g |
2,2-difluoro-1-[4-(methoxymethyl)phenyl]ethan-1-amine |
1514356-70-7 | 0.05g |
$948.0 | 2023-09-17 |
2,2-difluoro-1-4-(methoxymethyl)phenylethan-1-amine 関連文献
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
6. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
9. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
2,2-difluoro-1-4-(methoxymethyl)phenylethan-1-amineに関する追加情報
2,2-Difluoro-1-(4-(Methoxymethyl)phenyl)ethan-1-amine: A Comprehensive Overview
2,2-Difluoro-1-(4-(methoxymethyl)phenyl)ethan-1-amine (CAS No. 1514356-70-7) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a difluoromethyl group and a methoxymethyl-substituted phenyl ring. These structural elements contribute to its potential biological activities and pharmacological properties, making it a valuable candidate for various therapeutic applications.
The difluoromethyl group in 2,2-difluoro-1-(4-(methoxymethyl)phenyl)ethan-1-amine is known for its ability to enhance the metabolic stability and lipophilicity of the molecule. These properties are crucial for improving the bioavailability and efficacy of drug candidates. Additionally, the presence of the methoxymethyl-substituted phenyl ring can influence the compound's binding affinity to specific receptors or enzymes, thereby modulating its biological activity.
Recent studies have explored the potential of 2,2-difluoro-1-(4-(methoxymethyl)phenyl)ethan-1-amine in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that this compound exhibits potent neuroprotective effects by inhibiting the activity of specific enzymes involved in neurodegeneration. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 2,2-difluoro-1-(4-(methoxymethyl)phenyl)ethan-1-amine effectively inhibited the activity of monoamine oxidase (MAO), an enzyme implicated in the pathogenesis of Parkinson's disease and other neurodegenerative conditions.
Beyond its neuroprotective properties, 2,2-difluoro-1-(4-(methoxymethyl)phenyl)ethan-1-amine has also shown promise in the field of oncology. Preclinical studies have indicated that this compound possesses antiproliferative effects against various cancer cell lines. Specifically, it has been found to induce apoptosis and inhibit cell cycle progression in breast cancer cells. The mechanism underlying these effects is thought to involve the modulation of signaling pathways such as PI3K/Akt and MAPK/ERK, which are frequently dysregulated in cancer cells.
In addition to its therapeutic potential, 2,2-difluoro-1-(4-(methoxymethyl)phenyl)ethan-1-amine has been studied for its pharmacokinetic properties. A comprehensive pharmacokinetic analysis revealed that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It demonstrates good oral bioavailability and a long half-life, which are desirable characteristics for a drug candidate. These findings suggest that 2,2-difluoro-1-(4-(methoxymethyl)phenyl)ethan-1-amine could be developed into an effective oral medication for chronic conditions.
The safety profile of 2,2-difluoro-1-(4-(methoxymethyl)phenyl)ethan-1-amine has also been evaluated in preclinical studies. Toxicity assessments conducted in animal models have shown that this compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs or systems. These results provide a strong foundation for further clinical development.
In conclusion, 2,2-difluoro-1-(4-(methoxymethyl)phenyl)ethan-1-amine (CAS No. 1514356-70-7) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for the development of novel therapeutics targeting neurological disorders and cancer. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for future clinical trials and potential commercialization.
1514356-70-7 (2,2-difluoro-1-4-(methoxymethyl)phenylethan-1-amine) 関連製品
- 328569-22-8(1-(2,2,2-trifluoroethyl)-1H-Imidazole-5-carboxylic acid)
- 2229427-31-8(O-1-(3-methyl-1,2-oxazol-5-yl)ethylhydroxylamine)
- 2138376-71-1(1-Butanone, 4-chloro-1-(3-cyclopropyltetrahydro-1,1-dioxido-1,4-thiazepin-4(5H)-yl)-)
- 315685-46-2(1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}-5,6-dimethyl-1H-1,3-benzodiazole)
- 2227802-14-2((2S)-4-(2,6-dimethylphenyl)butan-2-ol)
- 2034429-51-9(4-((1-(2-(4-fluorophenoxy)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one)
- 2172078-57-6(2-1-(1-cyclopropylethyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylethan-1-amine)
- 939398-71-7((1r,2r)-2-fluorocyclopentan-1-amine)
- 2375269-26-2(β-Alanine, N-methyl-N-(1-methylbutyl)-, hydrochloride (1:1))
- 106306-86-9(7-benzyl-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)



